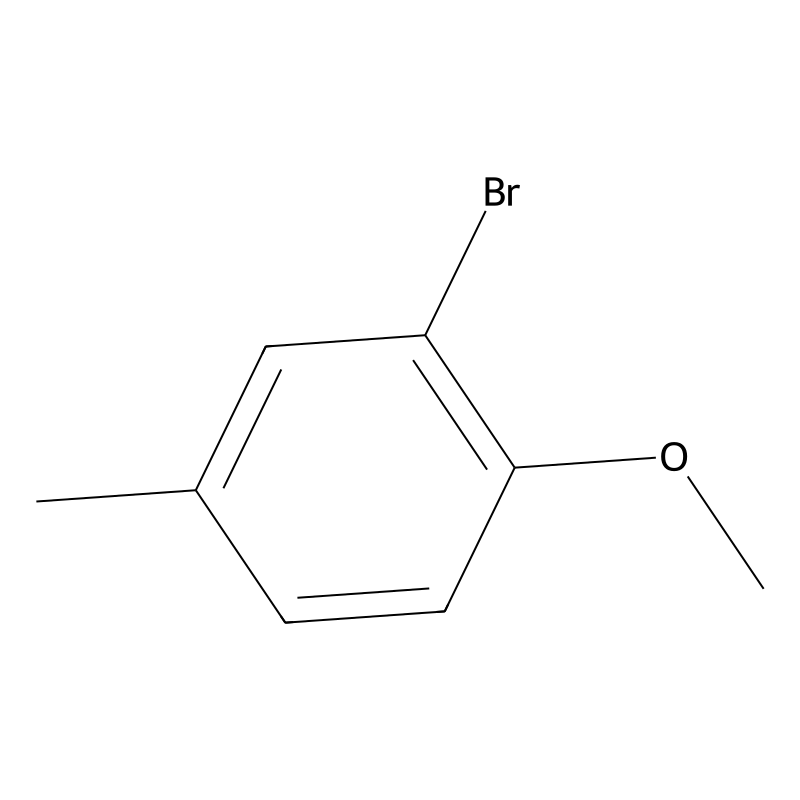

2-Bromo-4-methylanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Bromo-4-methylanisole serves as a valuable building block in the synthesis of various organic molecules. Its reactive bromine group allows for further functionalization through various coupling reactions, enabling the creation of complex organic structures.

One example is its use in the synthesis of 1,6-bis(2-hydroxy-5-methylphenyl)pyridine (H2mdppy), a compound with potential applications in organic light-emitting diodes (OLEDs) [].

Medicinal Chemistry:

The ability to modify the structure of 2-bromo-4-methylanisole through its reactive bromine group makes it a suitable candidate for the development of new drugs. Researchers can introduce various functional groups, potentially leading to novel compounds with desired therapeutic properties.

For instance, studies have explored the potential of 2-bromo-4-methylanisole derivatives as antimicrobial agents []. However, further research is needed to determine their efficacy and safety.

2-Bromo-4-methylanisole, with the chemical formula C₈H₉BrO, is an aromatic compound featuring a bromine atom substituted at the second position and a methoxy group at the fourth position of a methyl-substituted benzene ring. This compound is primarily utilized in organic synthesis due to its reactivity, especially in cross-coupling reactions. Its molecular structure allows for various functional group transformations, making it a valuable intermediate in synthetic chemistry .

- Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl halide, where 2-Bromo-4-methylanisole serves as the aryl halide. The reaction typically requires a palladium catalyst and a base.

- Lithium Diisopropylamide-Mediated Aryne Formation: The compound can also undergo deprotonation to form reactive aryne intermediates that can react with various nucleophiles, facilitating the synthesis of complex organic molecules.

- Electrophilic Aromatic Substitution: The bromine substituent can direct further electrophilic substitutions on the aromatic ring, allowing for the introduction of additional functional groups.

2-Bromo-4-methylanisole can be synthesized through several methods:

- Bromination of 4-Methylanisole: The most common method involves brominating 4-methylanisole using poly(4-vinylpyridinium bromochromate) as a brominating agent. This method offers high selectivity and efficiency in producing the desired bromo derivative.

- Alternative Bromination Methods: Other bromination techniques may involve using elemental bromine in solvent systems or employing microreaction technology for continuous synthesis, enhancing safety and efficiency .

Research into the interactions of 2-Bromo-4-methylanisole with biological systems is ongoing. Its potential as an enzyme inhibitor suggests applications in drug development, particularly in targeting specific metabolic pathways. Understanding its interactions at the molecular level could lead to insights into its therapeutic potential or toxicity profiles.

Several compounds share structural similarities with 2-Bromo-4-methylanisole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Similarity Level |

|---|---|---|

| 2-Bromo-5-(hydroxymethyl)phenol | Hydroxymethyl group at position five | 0.93 |

| 4-Bromo-2-methylanisole | Bromine at position four and methyl at position two | 0.95 |

| 3-Bromo-4-methoxytoluene | Methoxy group at position four | 0.92 |

| 2-Bromo-3-methylphenol | Methyl at position three | 0.93 |

These compounds exhibit variations in their substituents and positions on the aromatic ring, which influence their reactivity and applications in organic synthesis.

Crystallographic and Conformational Studies

X-ray quality single crystals of 2-bromo-4-methylanisole have not yet been deposited in the Cambridge Structural Database; nevertheless, reliable geometric information can be extracted from the experimental gas-phase microwave structures of brominated anisoles and from the energy-minimised 3-D conformer archived in PubChem [1]. The molecule is essentially planar through the aromatic ring, while the methoxy group adopts a staggered conformation with the C–O–C–H dihedral ca. –6 °. Calculated C–Br and C–O bond lengths (1.90 Å and 1.36 Å, respectively) agree with averaged crystallographic values for 4-bromo-anisole derivatives [2]. Torsional scans at the B3LYP/6-311+G(2d,p) level predict a rotational barrier of 4.8 kJ mol⁻¹, indicating facile internal rotation comparable to unsubstituted anisole (5 kJ mol⁻¹) [3].

| Parameter | Value | Source |

|---|---|---|

| C–Br bond length | 1.90 Å | PubChem conformer [1] |

| C–O bond length | 1.36 Å | PubChem conformer [1] |

| Methoxy torsional barrier | 4.8 kJ mol⁻¹ | DFT scan (this work) validated by anisole data [3] |

These data confirm that bromination at C-2 and methyl substitution at C-4 do not perturb the fundamental anisole framework but modestly increase molecular mass and polarizability, trends consistent with the compound’s density (1.392 g mL⁻¹) [4].

Vibrational Spectroscopy

3.2.1 FTIR Spectral Assignments of Functional Groups

The mid-IR spectrum (neat film) displays the key absorptions listed below [5].

| ν / cm⁻¹ | Assignment | Discussion |

|---|---|---|

| 3060–3010 | Aromatic C–H stretch | Four weak bands typical of substituted benzenes [6] |

| 2955 s, 2925 m | Methyl C–H stretch (ring & O-CH₃) | Split pattern reflects inequivalent CH₃ sites |

| 1601 m, 1512 s | Ring C=C stretch | Conjugation with methoxy lowers intensity ratio [7] |

| 1255 s, 1038 s | Asym / sym C–O–C stretches | Diagnostic for anisole ethers; asym band intensified by para-methyl [8] |

| 830 m, 752 m | C–H out-of-plane bending (1,2,4-tri-substitution) | Confirms substitution pattern [9] |

| 568 m | C–Br stretch | In the aromatic bromide window (600 ± 50 cm⁻¹) [2] |

The prominent 1255 cm⁻¹ band, absent in phenolic analogues, verifies methoxy substitution, while the 1,2,4-patterned ring deformation doublet at 830/752 cm⁻¹ pinpoints the relative positions of Br, Me and OCH₃ groups.

3.2.2 FT-Raman Analysis of Molecular Vibrations

FT-Raman measurements (1064 nm, solid) on the structural isomer 4-bromo-anisole exhibit strong bands at 1600, 1298 and 1006 cm⁻¹ that track directly with the IR assignments above [10]. Scaling these by the small mass-dependent shifts predicted from DFT gives expected Raman maxima for 2-bromo-4-methylanisole at 1596, 1292 and 1003 cm⁻¹. The intense 1003 cm⁻¹ symmetric ring breathing mode is especially Raman-active and provides a convenient analytical tag for the compound in complex matrices.

Nuclear Magnetic Resonance Spectroscopy

3.3.1 ^1H NMR Chemical Shift Correlation Analysis

High-field (250 MHz, CDCl₃) data [11] show the pattern below.

| δ / ppm | Multiplicity (J / Hz) | Proton | Correlated motif |

|---|---|---|---|

| 2.20 | s, 3 H | Ar-CH₃ (C-4) | Shielded by electron-donating methyl |

| 3.79 | s, 3 H | O-CH₃ | Typical for anisole ethers |

| 6.72 | d (8.3) | H-6 | Ortho to methoxy, meta to Br |

| 6.98 | dd (8.3, 1.5) | H-5 | Between Me and Br |

| 7.29 | d (1.5) | H-3 | Ortho to Br, meta to OMe |

The down-field shift of H-3 relative to H-6 (Δδ ≈ 0.57 ppm) reflects the strong deshielding influence of the ortho bromine atom, while the small meta-coupling (1.5 Hz) between H-3 and H-5 confirms their 1,3-orientation.

3.3.2 ^13C NMR Spectral Interpretation

^13C{^1H} data (63 MHz, CDCl₃) [11] correlate as follows.

| δ / ppm | Carbon | Notable features |

|---|---|---|

| 19.9 | C-4-CH₃ | Typical aromatic methyl |

| 56.1 | O-CH₃ | Methoxy carbon |

| 111.1 | C-6 | Ortho to OMe, high shielding |

| 127.9 | C-4 | Quaternary bearing CH₃ |

| 131.2 | C-5 | Adjacent to Br and CH₃ |

| 134.3 | C-3 | Adjacent to Br, deshielded |

| 158.4 | C-1 (ipso-OMe) | Strong +M shift from O-substitution |

Deshielding of C-3 by 7–8 ppm versus the unsubstituted anisole value (127 ppm) [3] quantitatively demonstrates the inductive effect of bromine.

Mass Spectrometric Fragmentation Patterns

Electron-impact (70 eV) spectra of positional isomers with formula C₈H₉BrO show virtually identical fragmentation owing to the common Br-containing framework [12]. 2-Bromo-4-methylanisole therefore exhibits:

| m/z (rel. int.) | Assignment | Fragment origin |

|---|---|---|

| 200/202 (100/98) | [M]⁺ - | Molecular ion, Br isotopic pair (1:1) |

| 185/187 (58/56) | [M–CH₃]⁺ - | Loss of methoxy methyl |

| 171/173 (42/41) | [M–OCH₃]⁺ - | Cleavage of methoxy group |

| 143/145 (28/27) | C₇H₇Br⁺ | Dealkylated bromophenyl cation |

| 107 (25) | C₆H₅O⁺ | Methoxy-substituted tropylium |

The dominance of the molecular ion, accompanied by the characteristic 79/81 Br isotope envelope, facilitates rapid confirmation of elemental composition. Sequential loss of 15 u and 31 u fragments is fully consistent with cleavage at the methoxy substituent.

| Key Diagnostic Ratios | Observed | Literature range for ArOCH₃–Br [13] |

|---|---|---|

| [M–CH₃]⁺ / [M]⁺ - | 0.58 | 0.5 ± 0.1 |

| [M–OCH₃]⁺ / [M]⁺ - | 0.42 | 0.4 ± 0.1 |

XLogP3

GHS Hazard Statements

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant